molecular formula C15H11FN2 B14216899 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline CAS No. 526222-38-8

6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline

Cat. No.: B14216899
CAS No.: 526222-38-8
M. Wt: 238.26 g/mol
InChI Key: MYWKRCOGERXHSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. In the case of antimicrobial and antiviral activity, it may interfere with the replication and transcription processes of pathogens. For anticancer activity, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is unique due to the combination of fluorine, methyl, and pyridine moieties in its structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .

Properties

CAS No.

526222-38-8

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-4-methyl-2-pyridin-3-ylquinoline

InChI

InChI=1S/C15H11FN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3

InChI Key

MYWKRCOGERXHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)C3=CN=CC=C3

Origin of Product

United States

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